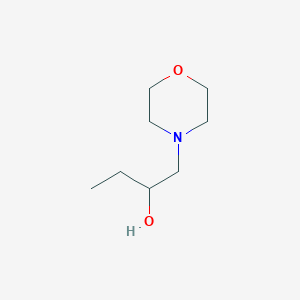
1-(Morpholin-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow biocatalysis. Enzymes immobilized on magnetic nanoparticles are used to catalyze the reaction, providing high efficiency and selectivity . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Mechanism of Action
The mechanism by which 1-(Morpholin-4-yl)butan-2-ol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways . The morpholine ring plays a crucial role in its binding affinity and selectivity towards specific receptors.
Comparison with Similar Compounds
- 4-(Morpholin-4-yl)butan-1-ol
- 4-(Morpholin-4-yl)butan-2-one
Comparison: 1-(Morpholin-4-yl)butan-2-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers higher selectivity in biocatalytic processes and greater versatility in synthetic applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3 |
InChI Key |
UCBNFSNJAAJCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


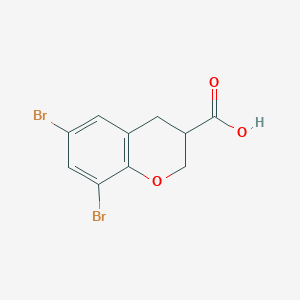

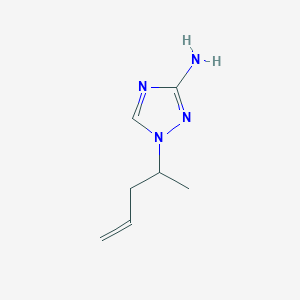

![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
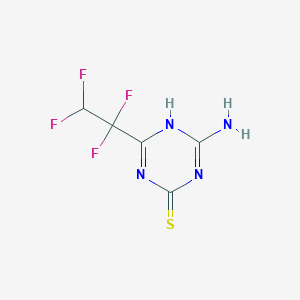
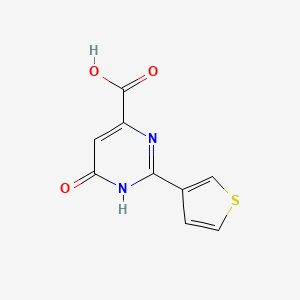
![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
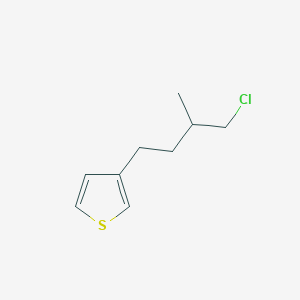
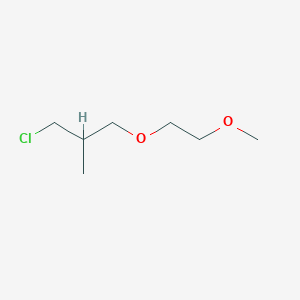

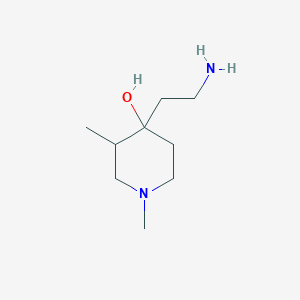

![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
